2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-dihydroinden-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,3a’S,8aR,8a’R)-2,2’-(2,3-dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d]oxazole moieties linked by a dihydroindene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,3a’S,8aR,8a’R)-2,2’-(2,3-dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno[1,2-d]oxazole rings and their subsequent coupling via the dihydroindene bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3AS,3a’S,8aR,8a’R)-2,2’-(2,3-dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3AS,3a’S,8aR,8a’R)-2,2’-(2,3-dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Researchers are investigating its interactions with various biological targets to identify potential therapeutic applications.
Medicine
In medicine, the compound may serve as a lead compound for the development of new pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry
In the industrial sector, (3AS,3a’S,8aR,8a’R)-2,2’-(2,3-dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3AS,3a’S,8aR,8a’R)-2,2’-(2,3-dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- (3aS,8aR)-3a,8a-Dihydro-2-[5-(trifluoromethyl)-2-pyridinyl]-8H-indeno[1,2-d]oxazole
Uniqueness
Compared to similar compounds, (3AS,3a’S,8aR,8a’R)-2,2’-(2,3-dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) stands out due to its unique dihydroindene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C29H24N2O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C29H24N2O2/c1-2-10-20-16-29(15-19(20)9-1,27-30-25-21-11-5-3-7-17(21)13-23(25)32-27)28-31-26-22-12-6-4-8-18(22)14-24(26)33-28/h1-12,23-26H,13-16H2 |
InChI Key |
SOHREFRGDMMLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4(CC5=CC=CC=C5C4)C6=NC7C(O6)CC8=CC=CC=C78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.